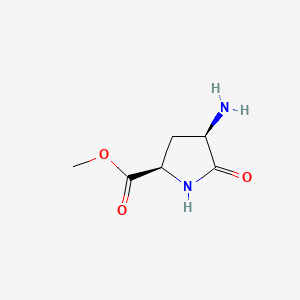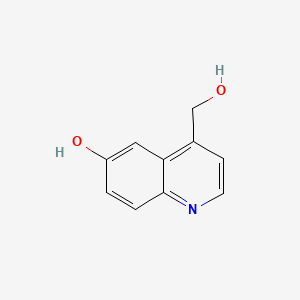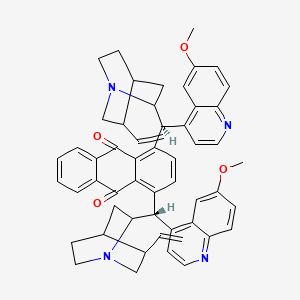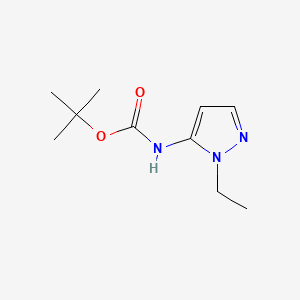
(R)-tert-Butyl (1-chloropropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-tert-Butyl (1-chloropropan-2-yl)carbamate is an organic compound with a unique structure that includes a carbamate group
Preparation Methods
The synthesis of (R)-tert-Butyl (1-chloropropan-2-yl)carbamate typically involves the reaction of 2-Methyl-2-propanol with [(2R)-1-chloro-2-propanyl]isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage.
Chemical Reactions Analysis
(R)-tert-Butyl (1-chloropropan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.
Reduction Reactions: Reduction of the carbamate group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Scientific Research Applications
(R)-tert-Butyl (1-chloropropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (R)-tert-Butyl (1-chloropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
(R)-tert-Butyl (1-chloropropan-2-yl)carbamate can be compared with similar compounds, such as:
2-Methyl-2-propanyl [(2R)-1-hydroxy-2-propanyl]carbamate: This compound has a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
2-Methyl-2-propanyl [(2R)-1-chloro-2-butanyl]carbamate: The presence of a butanyl group instead of a propanyl group affects the compound’s physical and chemical properties.
2-Methyl-2-propanyl [(2R)-1-chloro-2-phenyl]carbamate: The phenyl group introduces aromaticity, influencing the compound’s stability and reactivity.
Properties
CAS No. |
193761-47-6 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.671 |
IUPAC Name |
tert-butyl N-[(2R)-1-chloropropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16ClNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
GVISABPNOIVVRK-ZCFIWIBFSA-N |
SMILES |
CC(CCl)NC(=O)OC(C)(C)C |
Synonyms |
Carbamic acid, (2-chloro-1-methylethyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxireno[c][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B575488.png)
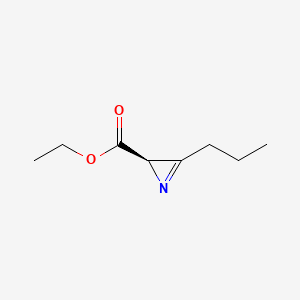

![Imidazo[2,1-d][1,3,5]oxadiazepine](/img/structure/B575494.png)
